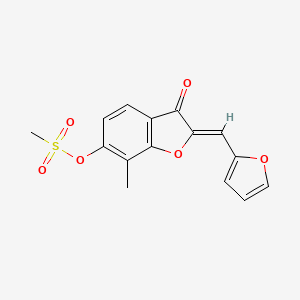

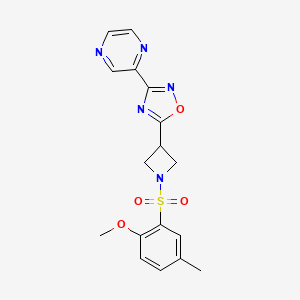

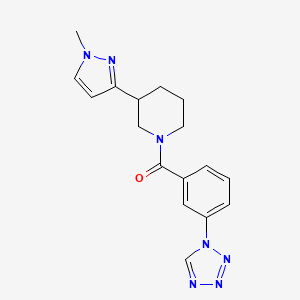

![molecular formula C12H13ClN2O5S B2454174 2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid CAS No. 1009266-08-3](/img/structure/B2454174.png)

2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid, also known as CMNB, is a chemical compound that has been widely used in scientific research. It belongs to the family of nitrophenyl-substituted fatty acids and has been shown to have various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis of Chloramphenicol and Related Compounds

Research shows that derivatives similar to 2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid are used in the synthesis of chloramphenicol, an antibiotic. The process involves the protection of certain derivatives as formamido derivatives, followed by nitration and regioselective acylative cleavage, eventually leading to chloramphenicol (Hazra, Pore, & Maybhate, 2010).

Ruthenium Catalyzed Reduction of Nitroarenes

In another study, similar nitroarenes having chloro, methyl, or methoxy substituents were reduced to corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This indicates potential applications in the reduction of nitro compounds in various chemical syntheses (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Formation of Reactive Intermediates in Mutagenesis

Research on 2-Chloro-4-(methylthio)butanoic acid, a compound structurally similar to our compound of interest, shows its role as a mutagen and potential gastric carcinogen. The study focused on the formation of reactive intermediates from this compound, which might be associated with mutagenicity (Jolivette, Kende, & Anders, 1998).

Electrophilic Intramolecular Cyclization

Research also explores the intramolecular cyclization of certain compounds related to this compound. These studies involve cyclization under specific conditions, leading to the formation of complex organic compounds with potential applications in pharmaceuticals (Danilyuk, 2008).

Propiedades

IUPAC Name |

2-[(4-chloro-3-nitrobenzoyl)amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O5S/c1-21-5-4-9(12(17)18)14-11(16)7-2-3-8(13)10(6-7)15(19)20/h2-3,6,9H,4-5H2,1H3,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGWGQNOCDOXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

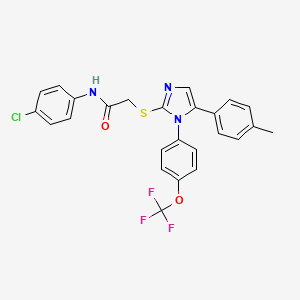

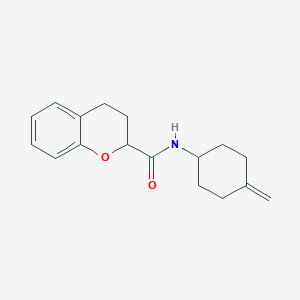

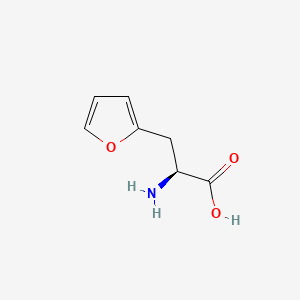

![Ethyl 2-[(2-phenylethyl)amino]acetate](/img/structure/B2454095.png)

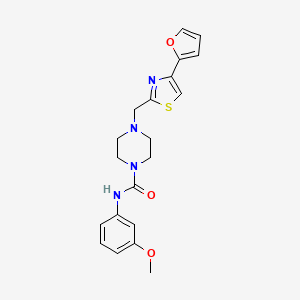

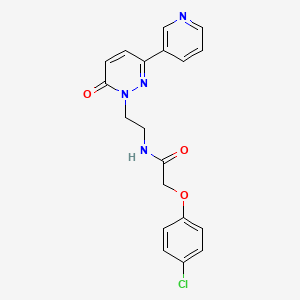

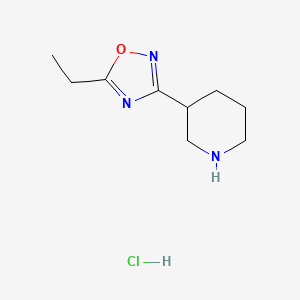

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2454096.png)

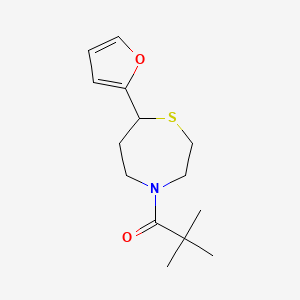

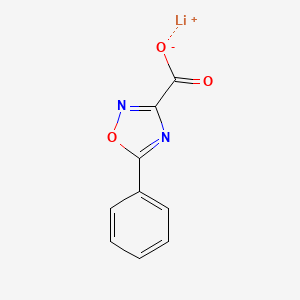

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2454112.png)